[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
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Overview
Description
[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: is a chemical compound with the molecular formula C9H15N3OS. It is characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a methanol moiety.
Preparation Methods
The synthesis of [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopentyl-thiadiazole intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the thiadiazole ring or the cyclopentyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol include:
[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: This compound has a similar structure but with a methyl group at a different position.
[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol: This compound features a cyclohexyl group instead of a cyclopentyl group.
The uniqueness of This compound lies in its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZXHGECCPEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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